molecular formula C11H15O6- B14303190 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate CAS No. 112241-32-4

4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate

Cat. No.: B14303190
CAS No.: 112241-32-4
M. Wt: 243.23 g/mol
InChI Key: AZQRVRFRYQYWBI-UHFFFAOYSA-M
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Description

4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybutanoic acid with 3-chloropropyl 2-methylacrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ether linkages.

    Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and durability.

Mechanism of Action

The mechanism of action of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate involves its interaction with various molecular targets. The ester and ether groups can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxopentanoate: Similar structure with an additional carbon in the backbone.

    4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.

    3-{3-[(2-Methylacryloyl)oxy]propoxy}-3-oxobutanoate: Variation in the position of the ester group.

Properties

CAS No.

112241-32-4

Molecular Formula

C11H15O6-

Molecular Weight

243.23 g/mol

IUPAC Name

4-[3-(2-methylprop-2-enoyloxy)propoxy]-4-oxobutanoate

InChI

InChI=1S/C11H16O6/c1-8(2)11(15)17-7-3-6-16-10(14)5-4-9(12)13/h1,3-7H2,2H3,(H,12,13)/p-1

InChI Key

AZQRVRFRYQYWBI-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCCCOC(=O)CCC(=O)[O-]

Origin of Product

United States

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